trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
733740-51-7
VCID:
VC2281048
InChI:
InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1
SMILES:
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2
Molecular Formula:
C14H16O3
Molecular Weight:
232.27 g/mol
trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
CAS No.: 733740-51-7
Cat. No.: VC2281048
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-51-7 |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | (1R,2S)-2-phenacylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1 |
| Standard InChI Key | FUYQQVMUACOFNJ-NWDGAFQWSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2 |
| SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator